5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17502241
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 5-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H17N3O/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12) |
| Standard InChI Key | LLUVNZLPGFJDPX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CCC2CCCO2)N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
5-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine (IUPAC name: 5-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine) features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by a 2-(oxolan-2-yl)ethyl group and at the 3-position by an amino group. The oxolane (tetrahydrofuran) ring introduces stereoelectronic effects that influence the compound’s conformational flexibility and solubility profile .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| CAS Registry Number | 1690435-27-8 |
| SMILES Notation | CC1=CC(=NN1CCC2CCCO2)N |
| InChI Key | LLUVNZLPGFJDPX-UHFFFAOYSA-N |
The canonical SMILES string confirms the connectivity: a pyrazole ring with a methyl group at position 5, an amino group at position 3, and a 2-(oxolan-2-yl)ethyl substituent at position 1. Computational modeling predicts a planar pyrazole ring with the oxolane moiety adopting an envelope conformation, minimizing steric hindrance.
Synthesis and Chemical Properties
Synthetic Routes
Industrial synthesis protocols remain proprietary, but general strategies for analogous pyrazole-ethyl-oxolane derivatives involve:
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Nucleophilic Substitution: Reaction of 5-methyl-1H-pyrazol-3-amine with 2-(oxolan-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.
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Reductive Amination: Condensation of 5-methylpyrazole-3-carbaldehyde with 2-(oxolan-2-yl)ethylamine followed by reduction using NaBH₄ or catalytic hydrogenation .
Yield optimization often requires inert atmospheres and polar aprotic solvents (e.g., DMF, DMSO). Chromatographic purification is employed to isolate the target compound from regioisomers.
Physicochemical Properties
| Property | Description |
|---|---|
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| LogP (Predicted) | 1.2 ± 0.3 (Moderate lipophilicity) |
| Stability | Stable under inert atmospheres ≤ 25°C |
The oxolane moiety enhances water solubility compared to purely aromatic pyrazoles, while the methyl group increases hydrophobic interactions. The compound’s pKa is estimated at 4.9 (pyrazole NH) and 9.1 (amine NH₂), suggesting protonation-dependent bioavailability.
| Compound | Structural Variation | Bioactivity Difference |
|---|---|---|
| 5-Methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine | Oxane vs. oxolane ring | Altered metabolic stability |
| 4-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine | Methyl position shift | Reduced COX-2 affinity |
These comparisons underscore the sensitivity of biological activity to subtle structural changes, particularly in substituent positioning and ring size .
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